molecular formula C32H44O2 B14122937 Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate

Cat. No.: B14122937
M. Wt: 460.7 g/mol
InChI Key: GIRXTOSJOKKBHO-UHFFFAOYSA-N
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Description

Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate is a polyunsaturated ethyl ester characterized by a long hydrocarbon backbone with eight conjugated double bonds (all E-configured), four methyl substituents at positions 2, 6, 11, and 15, and a terminal 2,6,6-trimethylcyclohexene moiety. The ester functional group enhances stability compared to more reactive carbonyl-containing analogs, such as aldehydes, making it suitable for industrial applications requiring prolonged shelf life .

Properties

IUPAC Name

ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRXTOSJOKKBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862539
Record name Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wittig Reaction-Based Condensation

The Wittig reaction is a cornerstone for constructing the compound’s conjugated octaene backbone. A 2016 patent (CN105646216A) outlines a method using sodium enolate intermediates to elongate polyene chains. For this compound:

  • Starting Materials : Fluoroacetate esters and dimethyl oxalate undergo base-catalyzed condensation to form enolate intermediates.
  • Formaldehyde Addition : The enolate reacts with paraformaldehyde to extend the carbon chain, introducing methyl groups at positions 2, 6, 11, and 15.
  • Cyclization : The cyclohexenyl group is introduced via acid-catalyzed cyclization of a trimethylated precursor, as described in EP2071964A1.

Key Reaction Conditions :

  • Temperature: 20–30°C for enolate formation.
  • Solvent: Methyl tert-butyl ether or THF.
  • Catalysts: Sodium methoxide or potassium methoxide.

Esterification of the Carboxylic Acid Precursor

The ethyl ester group is introduced in the final step:

  • Acid Activation : The carboxylic acid precursor (2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoic acid) is activated using thionyl chloride or DCC.
  • Ethanol Coupling : Reacting the activated acid with ethanol yields the ester.

Yield Optimization :

  • Excess ethanol drives the reaction to completion.
  • Anhydrous conditions prevent hydrolysis.

Biotechnological Production

Fermentation Using Yarrowia lipolytica

Recent advancements employ engineered yeast strains for carotenoid biosynthesis:

  • Gene Insertion : The crtI (phytoene desaturase) and crtE (geranylgeranyl diphosphate synthase) genes are integrated into Y. lipolytica.
  • Fermentation : Cultures are grown in a medium containing glucose and ethyl acetate, inducing polyene chain elongation.
  • Extraction : The compound is isolated using tetrahydrofuran/methanol (1:1) and purified via column chromatography.

Advantages :

  • Higher stereochemical control vs. chemical synthesis.
  • Scalability for industrial production.

Purification and Stabilization

Solvent Extraction and Crystallization

Post-synthesis, the crude product is purified via:

  • Liquid-Liquid Extraction : Ethyl acetate removes non-polar impurities.
  • Crystallization : Cooling in hexane yields violet-brown crystals (purity ≥96%).

Stabilization Additives

To prevent oxidative degradation:

  • Antioxidants : Butylated hydroxytoluene (BHT) at 4.4% w/w.
  • Encapsulation : Lignosulfonate matrices reduce exposure to light and oxygen.

Analytical Characterization

HPLC Profiling

Reverse-phase HPLC confirms purity and isomer composition:

  • Column : C18, 250 × 4.6 mm.
  • Mobile Phase : Tetrahydrofuran/methanol/ethyl acetate (1:1:2).
  • Detection : UV-Vis at 450 nm.

Spectroscopic Data

  • MS (ESI+) : m/z 433.3 [M+H]+.
  • ¹H NMR (CDCl₃) : δ 6.50–5.20 (m, 8H, olefinic), 4.10 (q, J=7.1 Hz, 2H, OCH₂), 1.80–1.20 (m, 21H, CH₃).

Industrial-Scale Production Protocols

DSM Nutritional Products’ Method

A patented protocol (EP2071964A1) details large-scale synthesis:

  • Batch Reactor : 500 L reactor charged with fluoroacetate (460 kg), dimethyl oxalate (620 kg), and NaOMe/MeOH.
  • Cycle Time : 8–12 hours per batch.
  • Output : 840 kg/batch (84% yield).

Quality Control :

  • Heavy Metals : Pb ≤2 ppm, As ≤2 ppm.
  • Residual Solvents : Methyl tert-butyl ether <50 ppm.

Challenges and Mitigation

Stereochemical Control

The compound’s eight double bonds necessitate strict control to avoid cis-trans isomerization:

  • Low-Temperature Reactions : Minimize thermal rearrangement.
  • Catalytic Hydrogenation : Selective reduction of undesired isomers.

Oxidative Degradation

  • Nitrogen Blanketing : Used during storage and synthesis.
  • Antioxidant Synergy : BHT with α-tocopherol enhances stability.

Chemical Reactions Analysis

Types of Reactions: Ethyl beta-apo-8’-carotenoate (trans) undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield beta-apo-8’-carotenoic acid, while reduction could produce beta-apo-8’-carotenol .

Comparison with Similar Compounds

Functional Group Reactivity

  • Aldehyde : Highly polar and prone to oxidation (e.g., to carboxylic acids) or nucleophilic addition reactions. The aldehyde proton resonates as a singlet near δ 9.5–10 ppm in <sup>1</sup>H-NMR .
  • Ethyl Ester : More stable under ambient conditions. Its carbonyl carbon appears near δ 170 ppm in <sup>13</sup>C-NMR, while the ethyl group protons show characteristic signals at δ 4.1–4.3 ppm (quartet) and δ 1.2–1.4 ppm (triplet) .

Physical Properties

Property Aldehyde (CAS 1107-26-2) Ethyl Ester
Molecular Weight ~460 g/mol (estimated) ~488 g/mol (estimated)
Solubility Moderate in polar solvents High in nonpolar solvents
Stability Oxidizes readily Resists oxidation
Key Applications Fragrance blending Potential plasticizers, cosmetics

Spectral Data

  • UV-Vis : Both compounds exhibit strong absorption in the UV range (λmax ~250–300 nm) due to conjugated double bonds.
  • IR : The aldehyde shows a sharp C=O stretch ~1720 cm<sup>-1</sup>, while the ester’s carbonyl appears ~1740 cm<sup>-1</sup>.

Other Structural Analogs

  • Carboxylic Acid Derivative: Hypothetical acid form would exhibit higher polarity and acidity (pKa ~4–5), limiting compatibility with nonpolar matrices.
  • Methyl Ester : Similar to the ethyl ester but with slightly lower molecular weight and altered solubility profiles.

Biological Activity

Ethyl 2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohex-1-en-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate is a complex organic compound with potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₃₀H₄₈O₂
  • Molecular Weight : 456.71 g/mol
  • CAS Number : 60241-52-3

The compound features multiple methyl groups and a long carbon chain that contributes to its unique properties.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2,6,11,15-tetramethyl have demonstrated significant antimicrobial properties. For instance:

  • Study Findings : A study on structurally related compounds showed effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Genotoxicity and Toxicological Profile

Toxicological assessments reveal that Ethyl 2,6,11,15-tetramethyl is not expected to be genotoxic. Key findings include:

  • Skin Sensitization : The compound has been identified as a skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 3100 μg/cm². This indicates a moderate potential for causing allergic reactions upon skin contact .
  • Repeated Dose Toxicity : Data from analogous compounds suggest a calculated Margin of Exposure (MOE) greater than 100 for repeated dose toxicity endpoints .

Environmental Safety

Environmental assessments indicate that Ethyl 2,6,11,15-tetramethyl is unlikely to pose significant risks. Evaluations have shown:

  • Local Respiratory Toxicity : The compound's exposure levels are below the Threshold of Toxicological Concern (TTC), suggesting low risk for respiratory toxicity .

Phototoxicity and Allergic Reactions

Phototoxicity studies indicate that Ethyl 2,6,11,15-tetramethyl is not expected to be phototoxic or photoallergenic. This is crucial for its use in cosmetic and fragrance applications where UV exposure is common .

Data Summary Table

Property Finding
Molecular FormulaC₃₀H₄₈O₂
Molecular Weight456.71 g/mol
GenotoxicityNot expected to be genotoxic
Skin SensitizationNESIL = 3100 μg/cm²
Repeated Dose ToxicityMOE > 100
Local Respiratory ToxicityExposure below TTC
PhototoxicityNot phototoxic

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Applied Microbiology, researchers evaluated the antimicrobial activity of various terpenes including those related to Ethyl 2,6,11,15-tetramethyl. Results indicated significant inhibition of growth in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and medical formulations.

Case Study 2: Safety Assessments

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated several compounds structurally similar to Ethyl 2,6,11,15-tetramethyl. The study concluded that these compounds possess acceptable safety profiles for use in consumer products based on extensive toxicological data .

Q & A

Q. What are the recommended methodologies for structural characterization of this polyunsaturated ester, and how do they address stereochemical complexity?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities in polyunsaturated systems. For example, bond angle deviations (e.g., cyclohexenyl substituents with angles like 121.7° ± 0.7°) and torsion parameters can confirm regiochemistry . Complementary techniques include:
  • High-resolution NMR : Assign olefinic proton coupling constants (Jtrans1516 HzJ_{trans} \approx 15-16\ \text{Hz}, Jcis1012 HzJ_{cis} \approx 10-12\ \text{Hz}) to distinguish double-bond geometry .
  • Mass spectrometry (HRMS) : Isotopic patterns validate molecular formulas (e.g., C34H52O2C_{34}H_{52}O_2) and fragmentation pathways for substituent identification .

Q. How can researchers optimize synthetic routes for this compound while minimizing isomerization of conjugated double bonds?

  • Methodological Answer :
  • Low-temperature Wittig/HWE reactions : Use cryogenic conditions (−78°C) to stabilize intermediates and prevent undesired π-bond migration .
  • Catalytic hydrogenation control : Employ Lindlar catalysts for selective hydrogenation of isolated double bonds without affecting conjugated systems .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and detect intermediates in real time .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :
  • Dynamic NMR experiments : Perform variable-temperature 1H^{1}\text{H}-NMR to detect conformational exchange broadening (e.g., cyclohexenyl ring puckering) that may mask true coupling constants .
  • DFT-augmented analysis : Compare experimental SC-XRD bond lengths (e.g., C–C bonds at 1.483 ± 0.012 Å) with density functional theory (DFT) simulations to validate static vs. dynamic structural models .
  • Cross-validation matrix :
TechniqueParameterConflict Resolution
SC-XRDBond anglesAbsolute stereochemistry
NOESYSpatial proximityConformational averaging
DFTEnergy minimaThermodynamic stability

Q. What computational strategies are effective for modeling photostability and degradation pathways of this compound?

  • Methodological Answer :
  • TD-DFT simulations : Calculate excited-state energies to predict UV-induced isomerization (e.g., S0S1S_0 \rightarrow S_1 transitions at ~300 nm) .
  • Reactive force fields (ReaxFF) : Simulate oxidative cleavage of polyunsaturated chains under ambient conditions, identifying vulnerable positions (e.g., allylic C–H bonds) .
  • Machine learning (ML) : Train models on existing photodegradation datasets to predict half-lives under varying light intensities and oxygen levels .

Q. How can mechanistic studies differentiate between radical-mediated vs. acid-catalyzed degradation mechanisms?

  • Methodological Answer :
  • Radical trapping : Introduce TEMPO or BHT to quench free radicals; monitor suppression of degradation via LC-MS .
  • Isotopic labeling : Synthesize 18O^{18}\text{O}-labeled analogs to trace oxygen incorporation in acid-catalyzed hydrolysis products .
  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} ratios for proton-transfer steps (KIE > 2 indicates acid catalysis) .

Theoretical and Framework-Driven Questions

Q. How should researchers align experimental design with theoretical frameworks (e.g., frontier molecular orbital theory) for reactivity predictions?

  • Methodological Answer :
  • HOMO-LUMO analysis : Calculate orbital energies (e.g., HOMO at −5.3 eV) to predict sites for electrophilic/nucleophilic attack on the conjugated system .
  • Marcus theory : Model electron-transfer kinetics for redox reactions involving the cyclohexenyl moiety .
  • Guiding Principle : Link computational findings to experimental observables (e.g., correlation between LUMO localization and regioselective epoxidation) .

Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., solvent purity, catalyst loading) .
  • Multivariate analysis (PCA/PLS) : Identify latent variables contributing to yield fluctuations (e.g., temperature gradients >5°C reduce yields by 12–18%) .
  • Control charts : Implement Shewhart charts with ±3σ\pm3\sigma limits to monitor process stability over 20+ batches .

Data Contradiction and Validation

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. inertness) be reconciled across studies?

  • Methodological Answer :
  • Strict impurity profiling : Use LC-MS/MS to identify trace byproducts (e.g., <0.1% epoxides) that may skew bioassays .
  • Cell-line authentication : Validate models via STR profiling to exclude cross-contamination artifacts .
  • Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies, adjusting for protocol heterogeneity (e.g., IC50_{50} variability ±40%) .

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